N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a piperidine ring, and a tetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the Tetrahydrothiophene Moiety: This step involves the alkylation of the piperidine nitrogen with a tetrahydrothiophene derivative.
Final Coupling: The final step involves coupling the benzo[d]thiazole core with the piperidine-tetrahydrothiophene intermediate using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
Uniqueness
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS2/c22-17(18-20-15-3-1-2-4-16(15)24-18)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h1-4,13-14H,5-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEQRSATPYVZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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